2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine
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Overview
Description
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine is an organic compound characterized by the presence of a hydroxyl group at the second position and a trifluoromethoxyphenyl group at the sixth position of a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine typically involves the use of 2-chloro-6-(4-trifluoromethoxyphenyl)pyridine as a starting material. The chlorinated compound undergoes a nucleophilic substitution reaction with a hydroxide source, such as potassium hydroxide, under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium, followed by neutralization with hydrochloric acid, centrifugation, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and strong base conditions to facilitate the substitution reaction. The scalability of the process ensures high yield and cost-effectiveness, making it suitable for widespread industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine finds extensive applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the trifluoromethoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar in structure but lacks the trifluoromethoxyphenyl group.
6-(Trifluoromethyl)pyridin-2(1H)-one: Another derivative with a trifluoromethyl group but different functional groups at other positions.
Uniqueness
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine is unique due to the presence of both a hydroxyl group and a trifluoromethoxyphenyl group, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBVDSTBGMVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683148 |
Source
|
Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-65-6 |
Source
|
Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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